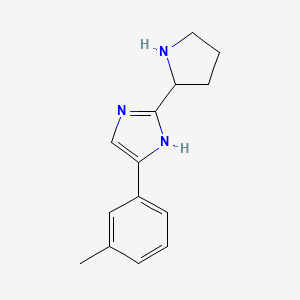

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Description

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole |

InChI |

InChI=1S/C14H17N3/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17) |

InChI Key |

VCOFOVDXEMFFKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, pyrrolidine, and imidazole.

Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base.

Cyclization: The Schiff base is then subjected to cyclization with imidazole under controlled conditions to yield the final product, 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 4-(3-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride This analog replaces the 3-methyl group with a fluorine atom at the phenyl 3-position. Fluorine's electronegativity increases polarity and may alter metabolic stability compared to the methyl group. Notably, this compound is classified as a first-generation imidazole ionic liquid, suggesting applications in materials science or as a solvent .

- This compound is marketed as a building block for organic synthesis, indicating its utility in medicinal chemistry .

Heterocyclic Modifications

SB202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole)

A p38 MAP kinase inhibitor, SB202190 incorporates pyridine and hydroxyphenyl groups. The absence of pyrrolidine in SB202190 reduces conformational flexibility but introduces hydrogen-bonding via the hydroxyl group, critical for kinase inhibition .2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

This compound shares the pyrrolidine moiety but includes a benzoimidazole core and a chlorophenyl group. The extended aromatic system may enhance π-π stacking interactions, while the ketone group introduces polarity .

Structural and Functional Data Table

Key Research Findings

- Substituent Position Matters : Fluorine at the phenyl 2-position () vs. 3-position () alters steric and electronic profiles, impacting target interactions.

- Pyrrolidine vs.

- Synthetic Accessibility : Compounds like those in and highlight the role of modular synthesis (e.g., SNAr reactions, click chemistry) in optimizing imidazole derivatives .

Biological Activity

The compound 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is part of a broader class of imidazole derivatives that have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Structural Overview

This compound features an imidazole ring, which is known for its role in various biological processes. The presence of the pyrrolidine moiety and the 3-methylphenyl substituent enhances its potential biological interactions. The molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | TBD | TBD |

| 2h (R=R1=c-C6H11) | 25.0 | Anti-tuberculosis |

| Isoniazid | 0.05 | Control |

The minimum inhibitory concentration (MIC) values indicate the potency of these compounds in inhibiting bacterial growth. Studies have shown that certain imidazole derivatives can achieve over 90% inhibition at concentrations below 6.25 µg/mL against drug-sensitive strains of M. tuberculosis .

Anticancer Activity

Imidazole derivatives are also being explored for their anticancer properties. Research has demonstrated that certain modifications to the imidazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and leukemia cells, showing promising results.

Study on Antituberculosis Activity

In a study focusing on the anti-tuberculosis activity of ring-substituted imidazoles, it was found that specific analogues exhibited significant inhibition against drug-resistant strains of M. tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Antimicrobial Properties

Another research effort evaluated several pyrrolidine derivatives for their antibacterial properties. The findings indicated that modifications to the phenyl ring significantly influenced antimicrobial efficacy, with some compounds achieving MIC values as low as 3.12 µg/mL against Staphylococcus aureus .

Discussion

The biological activity of 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole suggests a promising avenue for further research in drug development, particularly in combating resistant bacterial strains and cancer cells. The imidazole ring's versatility allows for various substitutions, which can be tailored to enhance specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.